molecular formula C20H20N2OS B12160687 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Katalognummer: B12160687
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: JDBZHWZRKPCJEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a complex organic compound that features a benzothiazole ring and a dihydroisoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Dihydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and dihydroisoquinoline intermediates through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for various biological targets. It could be explored for its antimicrobial, antiviral, or anticancer properties.

Medicine

Due to its potential biological activity, this compound might be investigated as a lead compound in drug discovery. Its ability to interact with specific enzymes or receptors could make it a candidate for therapeutic development.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might contribute to the design of novel polymers or nanomaterials.

Wirkmechanismus

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring could facilitate binding to specific sites, while the dihydroisoquinoline moiety might modulate the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Isoquinoline Derivatives: Compounds such as isoquinoline and tetrahydroisoquinoline.

Uniqueness

What sets 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one apart is the combination of the benzothiazole and dihydroisoquinoline moieties in a single molecule

Eigenschaften

Molekularformel

C20H20N2OS

Molekulargewicht

336.5 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one

InChI

InChI=1S/C20H20N2OS/c23-20(22-13-12-15-6-1-2-7-16(15)14-22)11-5-10-19-21-17-8-3-4-9-18(17)24-19/h1-4,6-9H,5,10-14H2

InChI-Schlüssel

JDBZHWZRKPCJEK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.